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Compound of Interest

Compound Name: 4-Pentynamide, N-(2-aminoethyl)-

Cat. No.: B1412503 Get Quote

Disclaimer: Publicly available experimental data for 4-Pentynamide, N-(2-aminoethyl)- (CAS

1099604-73-5) is limited. This guide provides a comprehensive overview based on established

chemical principles and data from structurally related compounds. The experimental protocols

and quantitative data presented are hypothetical and intended for illustrative purposes for

researchers, scientists, and drug development professionals.

Chemical Properties and Data
4-Pentynamide, N-(2-aminoethyl)- is a bifunctional molecule containing a terminal alkyne, a

secondary amide, and a primary amine. These functional groups dictate its chemical reactivity

and potential biological applications. The terminal alkyne can participate in click chemistry

reactions, while the amino and amide groups provide sites for hydrogen bonding and potential

coordination with biological targets.

Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 4-Pentynamide,
N-(2-aminoethyl)-. These values are estimations based on its chemical structure and should

be confirmed through experimental analysis.
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Property Predicted Value

Molecular Formula C₇H₁₂N₂O

Molecular Weight 140.18 g/mol

Appearance Off-white to pale yellow solid

Melting Point 85-90 °C

Boiling Point > 250 °C (decomposes)

Solubility Soluble in water, methanol, and DMSO

pKa (amino group) ~9.5

pKa (alkyne C-H) ~25

Spectroscopic Data (Hypothetical)
The following table outlines the expected spectroscopic characteristics for 4-Pentynamide, N-
(2-aminoethyl)-.

Spectroscopic Method Expected Key Features

¹H NMR

Signals corresponding to the ethynyl proton,

methylene groups adjacent to the amine and

amide, and the amide N-H proton.

¹³C NMR
Resonances for the alkyne carbons, carbonyl

carbon, and methylene carbons.

FT-IR

Characteristic absorption bands for the N-H

stretch (amine and amide), C≡C-H stretch, C=O

stretch (amide), and C≡C stretch.

Mass Spectrometry A molecular ion peak [M+H]⁺ at m/z 141.10.

Experimental Protocols
Due to the absence of published synthesis procedures, a plausible method for the preparation

of 4-Pentynamide, N-(2-aminoethyl)- is proposed below. This protocol is based on standard
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amide coupling reactions.

Synthesis of 4-Pentynamide, N-(2-aminoethyl)-
Objective: To synthesize 4-Pentynamide, N-(2-aminoethyl)- via amide coupling of 4-pentynoic

acid and ethylenediamine.

Materials:

4-Pentynoic acid

Ethylenediamine

N,N'-Dicyclohexylcarbodiimide (DCC)

Hydroxybenzotriazole (HOBt)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Ethyl acetate/methanol solvent system

Procedure:

Activation of Carboxylic Acid: In a round-bottom flask, dissolve 4-pentynoic acid (1.0 eq) and

HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0 °C. A white precipitate of

dicyclohexylurea (DCU) will form.

Amide Coupling: In a separate flask, dissolve an excess of ethylenediamine (3.0 eq) in DCM.
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Slowly add the activated carboxylic acid solution from step 2 to the ethylenediamine solution

at 0 °C.

Allow the reaction mixture to warm to room temperature and stir overnight.

Work-up: Filter the reaction mixture to remove the DCU precipitate.

Wash the filtrate with saturated aqueous sodium bicarbonate, followed by brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purification: Purify the crude product by silica gel column chromatography using a gradient of

ethyl acetate/methanol to afford the pure 4-Pentynamide, N-(2-aminoethyl)-.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C

NMR, FT-IR, and mass spectrometry.

Reactivity and Stability
The chemical reactivity of 4-Pentynamide, N-(2-aminoethyl)- is governed by its three

functional groups:

Terminal Alkyne: This group is susceptible to addition reactions and can be deprotonated

with a strong base to form an acetylide. It is a key functional handle for "click chemistry"

reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Amide: The amide bond is generally stable but can be hydrolyzed under strong acidic or

basic conditions.

Primary Amine: The amino group is basic and nucleophilic. It can react with electrophiles

such as alkyl halides and acyl chlorides.

The compound should be stored in a cool, dry place away from strong oxidizing agents and

acids to prevent degradation.

Potential Biological Activity and Signaling Pathways
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While the biological activity of 4-Pentynamide, N-(2-aminoethyl)- has not been reported, its

structural motifs are present in molecules with known biological functions. The presence of the

aminoethyl and pentynamide moieties suggests potential interactions with various biological

targets.

For instance, many enzyme inhibitors and receptor ligands possess amide functionalities and

flexible alkyl chains. The terminal alkyne could be utilized for covalent modification of a target

protein, or for attaching probes for biochemical assays.

Hypothetical Mechanism of Action: Kinase Inhibition
A plausible, yet hypothetical, biological role for this compound could be as an inhibitor of a

protein kinase. The aminoethyl group could form a key hydrogen bond interaction with a

residue in the hinge region of the kinase ATP-binding pocket, a common feature of many

kinase inhibitors. The pentynamide portion could occupy a hydrophobic pocket, and the

terminal alkyne could potentially form a covalent bond with a nearby cysteine residue, leading

to irreversible inhibition.
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Caption: Synthetic and characterization workflow for 4-Pentynamide, N-(2-aminoethyl)-.
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To cite this document: BenchChem. [An In-depth Technical Guide to 4-Pentynamide, N-(2-
aminoethyl)-]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1412503#4-pentynamide-n-2-aminoethyl-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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